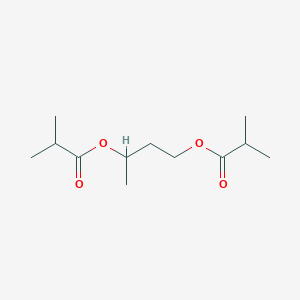
3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate is an organic compound with the molecular formula C12H22O4. It is an ester derived from the reaction between 3-hydroxybutyl 2-methylpropanoate and 2-methylpropanoic acid. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate typically involves the esterification reaction between 3-hydroxybutyl 2-methylpropanoate and 2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed in stoichiometric amounts. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-hydroxybutyl 2-methylpropanoate and 2-methylpropanoic acid.
Transesterification: The compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: Reduction of the ester can lead to the formation of the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-hydroxybutyl 2-methylpropanoate and 2-methylpropanoic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: 3-hydroxybutyl alcohol and 2-methylpropanol.
Scientific Research Applications
3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate involves its interaction with specific molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release the active components, 3-hydroxybutyl 2-methylpropanoate and 2-methylpropanoic acid. These components can then interact with cellular pathways, potentially exhibiting antimicrobial or other bioactive effects.
Comparison with Similar Compounds
3-(2-Methylpropanoyloxy)butyl 2-methylpropanoate can be compared with other similar esters such as:
3-Methylbutyl 2-methylpropanoate: Similar structure but different alkyl chain length.
Isoamyl isobutyrate: Similar ester but with a different alcohol component.
Isopentyl isobutanoate: Another similar ester with a different alcohol component.
The uniqueness of this compound lies in its specific combination of 3-hydroxybutyl and 2-methylpropanoic acid, which imparts distinct chemical and physical properties.
Properties
CAS No. |
5451-73-0 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3-(2-methylpropanoyloxy)butyl 2-methylpropanoate |
InChI |
InChI=1S/C12H22O4/c1-8(2)11(13)15-7-6-10(5)16-12(14)9(3)4/h8-10H,6-7H2,1-5H3 |
InChI Key |
LAMCKTKYVYSYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCC(C)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















